N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester
CAS No.:
Cat. No.: VC16474411
Molecular Formula: C16H27NO8
Molecular Weight: 361.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27NO8 |
|---|---|
| Molecular Weight | 361.39 g/mol |
| IUPAC Name | dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
| Standard InChI | InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3 |
| Standard InChI Key | ALQXXUHPEAESLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure features L-aspartic acid modified at both amino groups with Boc protecting groups and at both carboxylic acid groups with methyl esters. The IUPAC name, dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate, reflects this arrangement . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇NO₈ |
| Molecular Weight | 361.39 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
| InChI Key | ALQXXUHPEAESLZ-UHFFFAOYSA-N |
The Boc groups (tert-butoxycarbonyl) provide steric bulk and acid sensitivity, while the methyl esters enhance solubility in organic solvents .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data from synthesis studies reveal distinct signals:
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 2.81–3.01 (m, 2H, β-CH₂), 3.64 (s, 3H, CO₂CH₃), 4.20 (t, 1H, α-CH) .
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¹³C NMR: Peaks at 170–175 ppm (ester carbonyls) and 80–85 ppm (Boc quaternary carbons) .
Synthesis and Reaction Mechanisms
Stepwise Protection Strategy
The synthesis involves sequential protection of L-aspartic acid’s amino and carboxyl groups:
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in basic aqueous conditions (e.g., NaHCO₃/1,4-dioxane) selectively protects the amino group .
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Methyl Esterification: Carboxylic acids are esterified using methanol and chlorotrimethylsilane (TMSCl) as a catalyst. TMSCl generates HCl in situ, protonating carboxylates for nucleophilic attack by methanol .
Reaction Conditions:
Intermediate Isolation
Post-synthesis, the product is purified via silica-gel chromatography or extraction. The Boc group’s stability under basic conditions allows selective deprotection of esters if required .
Applications in Organic and Peptide Chemistry
Peptide Synthesis
The compound’s dual Boc protection enables its use in solid-phase peptide synthesis (SPPS):
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Selective Deprotection: Boc groups are removed with trifluoroacetic acid (TFA), leaving methyl esters intact for subsequent coupling .
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Side-Chain Protection: Prevents undesired side reactions during elongation of peptide chains.
Building Block for Heterocycles
The β-carboxylic ester participates in cyclization reactions to form lactams or diketopiperazines, valuable in pharmaceutical intermediates .
Comparative Analysis of Protective Group Strategies
Boc vs. Fmoc Protection
While Boc requires acidic deprotection (TFA), fluorenylmethyloxycarbonyl (Fmoc) groups use base (piperidine). Boc’s compatibility with methyl esters makes it preferable in acid-stable environments .
Industrial and Research Significance
Scalability
Multigram-scale synthesis is achievable using TMSCl-catalyzed esterification, with yields exceeding 75% for dimethyl esters .
Patent Landscape
While DE69911061T2 focuses on related aspartic acid derivatives, its methods for alkylation and esterification inform scalable production of analogous compounds .
Future Directions
Green Chemistry Approaches
Replacing TMSCl with biodegradable catalysts (e.g., enzymes) could enhance sustainability .
Biomedical Applications
Exploration of Boc-protected aspartates in drug delivery systems (e.g., prodrugs) remains underexplored.
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